N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine
Overview
Description
N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine is a fluorinated organic compound with the molecular formula C11H17FN2 and a molecular weight of 196.26 g/mol
Preparation Methods
The synthesis of N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine typically involves the reaction of ethylamine with 4-fluorobenzyl chloride, followed by the addition of ethylenediamine. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying biological systems and interactions.
Industry: The compound’s unique reactivity and selectivity make it valuable in various industrial processes
Mechanism of Action
The mechanism of action of N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain biological targets, making it effective in modulating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine can be compared with other similar compounds such as:
N-ethyl-N-(4-fluorobenzyl)ethane-1,2-diamine: Similar in structure but may have different reactivity and applications.
N-ethyl-N-(4-chlorobenzyl)ethane-1,2-diamine: The chlorine atom can alter the compound’s chemical properties and reactivity.
N-ethyl-N-(4-bromobenzyl)ethane-1,2-diamine: The bromine atom provides different reactivity compared to the fluorine atom
Properties
IUPAC Name |
N'-ethyl-N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-2-14(8-7-13)9-10-3-5-11(12)6-4-10/h3-6H,2,7-9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNCKYJSIMKXGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511757 | |
Record name | N~1~-Ethyl-N~1~-[(4-fluorophenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61694-94-8 | |
Record name | N~1~-Ethyl-N~1~-[(4-fluorophenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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